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Compound of Interest

Compound Name: MRS2395

Cat. No.: B1246216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of MRS2395, a potent and selective

antagonist of the P2Y12 receptor, in the investigation of purinergic signaling. It is designed to

equip researchers with the necessary theoretical knowledge and practical methodologies to

effectively utilize this tool in their studies.

Introduction to Purinergic Signaling and the P2Y12
Receptor
Purinergic signaling is a form of extracellular signaling mediated by purine nucleotides and

nucleosides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP). These

molecules act as signaling agents by binding to specific purinergic receptors, which are broadly

classified into P1 receptors (for adenosine) and P2 receptors (for ATP/ADP). The P2 receptor

family is further divided into ionotropic P2X receptors and metabotropic, G protein-coupled P2Y

receptors.

The P2Y12 receptor is a key member of the P2Y family, primarily expressed on the surface of

platelets and microglia.[1][2] It is a Gi-coupled receptor that, upon activation by its endogenous

ligand ADP, initiates a signaling cascade leading to the inhibition of adenylyl cyclase and a

subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This

signaling pathway plays a crucial role in platelet activation and aggregation, making the P2Y12
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receptor a major target for antiplatelet drugs.[1] In the central nervous system, the P2Y12

receptor is involved in microglial activation and chemotaxis in response to injury.[2]

MRS2395: A Selective P2Y12 Antagonist
MRS2395 is a selective antagonist of the P2Y12 receptor, widely used as a pharmacological

tool to study its function.[4] By blocking the binding of ADP to the P2Y12 receptor, MRS2395
effectively inhibits the downstream signaling cascade, thereby preventing platelet aggregation

and microglial activation.[5][6] Its selectivity and potency make it an invaluable tool for

dissecting the role of the P2Y12 receptor in various physiological and pathological processes.

Quantitative Data for MRS2395
The inhibitory activity of MRS2395 is typically quantified by its half-maximal inhibitory

concentration (IC50) and its inhibitor constant (Ki). These values can vary depending on the

experimental conditions and the cell type used.

Parameter Value Cell Type/System Reference

IC50 7 µM

Human Platelet Rich

Plasma (ADP-induced

aggregation)

[5]

Ki 3.7 µM
Rat Platelets (ADP-

induced aggregation)
[4]

Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the

effects of MRS2395 on purinergic signaling.

Platelet Aggregation Assay (Light Transmission
Aggregometry)
This assay measures the ability of platelets to aggregate in response to an agonist, and the

inhibitory effect of antagonists like MRS2395.
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Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When an agonist is

added, platelets aggregate, causing the PRP to become more transparent. This change in light

transmission is measured by an aggregometer.

Materials:

Freshly drawn human blood

3.2% Sodium Citrate (anticoagulant)

ADP (agonist)

MRS2395

Phosphate Buffered Saline (PBS)

Platelet-poor plasma (PPP) for blank

Light Transmission Aggregometer

Procedure:

Preparation of Platelet-Rich Plasma (PRP):

Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant

ratio).

Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

Carefully collect the upper PRP layer.

Preparation of Platelet-Poor Plasma (PPP):

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

Assay:

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
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Pre-warm the PRP to 37°C.

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

Add a defined volume of PRP to a cuvette with a stir bar.

Add MRS2395 at the desired concentration (or vehicle control) and incubate for a

specified time (e.g., 5 minutes).

Initiate aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

Record the change in light transmission for a set period (e.g., 5-10 minutes).

Data Analysis:

The percentage of aggregation is calculated relative to the PPP control.

The IC50 value for MRS2395 can be determined by testing a range of concentrations and

plotting the inhibition of aggregation against the log of the inhibitor concentration.

cAMP Measurement Assay (Competitive ELISA)
This assay quantifies the intracellular levels of cyclic AMP (cAMP) to assess the effect of

MRS2395 on the P2Y12 receptor's inhibition of adenylyl cyclase.

Principle: This is a competitive immunoassay where cAMP in the sample competes with a fixed

amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The

amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of

cAMP in the sample.

Materials:

Cells expressing the P2Y12 receptor (e.g., platelets, CHO-K1 cells)

MRS2395

ADP (agonist)

Forskolin (adenylyl cyclase activator, optional)
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Phosphodiesterase inhibitor (e.g., IBMX)

cAMP ELISA Kit (commercially available)[7][8][9][10]

Cell lysis buffer

Microplate reader

Procedure:

Cell Preparation:

Culture and prepare cells according to standard protocols.

Treatment:

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent

cAMP degradation.

Treat the cells with MRS2395 at various concentrations (or vehicle control) for a defined

period.

Stimulate the cells with ADP (in the presence or absence of forskolin, which can be used

to amplify the signal).

Cell Lysis:

Lyse the cells using the lysis buffer provided in the ELISA kit.

ELISA:

Follow the specific instructions of the commercial cAMP ELISA kit. This typically involves:

Adding standards and samples to the antibody-coated plate.

Adding the enzyme-linked cAMP conjugate.

Incubating to allow for competitive binding.
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Washing the plate to remove unbound reagents.

Adding a substrate to develop a colorimetric signal.

Stopping the reaction.

Data Analysis:

Measure the absorbance at the appropriate wavelength using a microplate reader.

Generate a standard curve using the cAMP standards.

Calculate the concentration of cAMP in the samples based on the standard curve.

Intracellular Calcium ([Ca2+]i) Mobilization Assay (Fura-
2 AM)
This assay measures changes in intracellular calcium concentration in response to P2Y12

receptor activation and its inhibition by MRS2395. While P2Y12 activation itself does not

directly mobilize intracellular calcium, it potentiates the calcium signal initiated by other

receptors like P2Y1.

Principle: Fura-2 AM is a membrane-permeant fluorescent dye that is cleaved by intracellular

esterases to become Fura-2, which is trapped inside the cell. Fura-2 binds to free Ca2+ and its

fluorescence excitation spectrum shifts. The ratio of fluorescence emission at two different

excitation wavelengths (typically 340 nm and 380 nm) is used to calculate the intracellular

calcium concentration.

Materials:

Cells expressing P2Y1 and P2Y12 receptors (e.g., platelets)

Fura-2 AM

Pluronic F-127 (to aid in dye loading)

HEPES-buffered saline
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ADP (agonist)

MRS2395

Fluorescence microscope or plate reader with ratiometric capabilities

Procedure:

Cell Loading:

Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in HEPES-buffered

saline for 30-60 minutes at 37°C in the dark.[11][12][13]

Wash the cells to remove extracellular dye.

Assay:

Resuspend the loaded cells in fresh buffer.

Place the cells in the imaging chamber or microplate.

Obtain a baseline fluorescence ratio.

Add MRS2395 at the desired concentration and incubate.

Add ADP to stimulate the cells.

Record the fluorescence intensity at the two excitation wavelengths (e.g., 340 nm and 380

nm) and a single emission wavelength (e.g., 510 nm) over time.

Data Analysis:

Calculate the 340/380 nm fluorescence ratio.

The change in this ratio over time reflects the change in intracellular calcium

concentration.

Calibration can be performed using ionomycin and EGTA to determine the maximum and

minimum fluorescence ratios, allowing for the calculation of absolute [Ca2+]i
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concentrations.

Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within purinergic signaling pathways and the logical flow of

experiments is crucial for a comprehensive understanding.
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Caption: P2Y12 receptor signaling cascade in platelets.

P2Y12 Signaling Pathway in Microglia
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Click to download full resolution via product page

Caption: P2Y12 receptor signaling in microglia.

Experimental Workflow for Investigating Purinergic
Signaling with MRS2395
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Caption: General experimental workflow using MRS2395.
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Conclusion
MRS2395 is a powerful and selective tool for the investigation of P2Y12 receptor-mediated

purinergic signaling. By employing the detailed experimental protocols and understanding the

underlying signaling pathways outlined in this guide, researchers can effectively probe the

multifaceted roles of the P2Y12 receptor in health and disease. The provided quantitative data

and visual workflows serve as a valuable resource for designing, executing, and interpreting

experiments in the field of purinergic signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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